molecular formula C14H28O6 B14418619 2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 83585-74-4

2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Cat. No.: B14418619
CAS No.: 83585-74-4
M. Wt: 292.37 g/mol
InChI Key: CSDNXEHZXUQQRG-UHFFFAOYSA-N
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Description

2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane, also known as 18-Crown-6, is an organic compound with the formula C₁₂H₂₄O₆. It is a white, hygroscopic crystalline solid with a low melting point. This compound is part of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, particularly potassium ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :

    Reactants: (CH₂OCH₂CH₂Cl)₂ and (CH₂OCH₂CH₂OH)₂

    Conditions: Presence of KOH

    :

    Reaction: (CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH(CH2CH2O)6+2KCl+2H2O(CH₂OCH₂CH₂Cl)₂ + (CH₂OCH₂CH₂OH)₂ + 2 KOH → (CH₂CH₂O)₆ + 2 KCl + 2 H₂O (CH2​OCH2​CH2​Cl)2​+(CH2​OCH2​CH2​OH)2​+2KOH→(CH2​CH2​O)6​+2KCl+2H2​O

Additionally, it can be prepared by the oligomerization of ethylene oxide . The compound can be purified by distillation or recrystallization from hot acetonitrile.

Chemical Reactions Analysis

2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, primarily involving complexation with cations. Some key reactions include :

    Complexation: Forms stable complexes with metal cations such as potassium, lithium, and sodium.

    Reagents and Conditions: Often involves the use of ionic liquids or organic solvents.

    Major Products: The primary products are the metal-cation complexes, which are used in various applications.

Scientific Research Applications

2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research :

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Facilitates the transport of ions across cell membranes.

    Medicine: Potential use in drug delivery systems due to its ability to form complexes with biologically relevant cations.

    Industry: Employed in the extraction and separation of metal ions from mixtures.

Mechanism of Action

The mechanism by which 2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure . This complexation alters the solubility and reactivity of the cation, making it useful in various chemical processes.

Comparison with Similar Compounds

2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique among crown ethers due to its specific affinity for potassium ions. Similar compounds include :

    Dibenzo-18-crown-6: Similar structure but with benzene rings attached.

    Triglyme: A linear polyether with similar ionophoric properties.

    Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms.

These compounds share the ability to form complexes with cations but differ in their structural features and specific affinities for different ions.

Properties

CAS No.

83585-74-4

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

IUPAC Name

2-ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane

InChI

InChI=1S/C14H28O6/c1-2-14-13-19-10-9-17-6-5-15-3-4-16-7-8-18-11-12-20-14/h14H,2-13H2,1H3

InChI Key

CSDNXEHZXUQQRG-UHFFFAOYSA-N

Canonical SMILES

CCC1COCCOCCOCCOCCOCCO1

Origin of Product

United States

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